5-NIdR

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

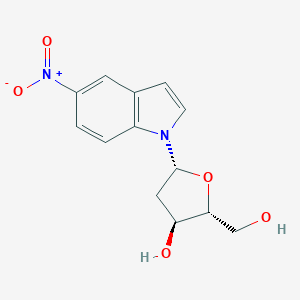

(2R,3S,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPRBLIUAVWXNM-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitroindolyl-2'-deoxyriboside (5-NIdR): Chemical Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitroindolyl-2'-deoxyriboside (5-NIdR) is a synthetic nucleoside analogue that has garnered significant interest for its potential as a chemosensitizer, particularly in the context of brain cancer therapy. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental methodologies associated with this compound. Quantitative data are presented in structured tables, and detailed experimental protocols are provided for its synthesis and biological evaluation. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of its function and application.

Chemical Properties of this compound

This compound, also known as 5-nitro-1-(2-deoxy-β-D-ribofuranosyl)indole, is a hydrophobic, aromatic nucleoside analogue. Unlike natural nucleosides, this compound lacks hydrogen-bonding capabilities and instead relies on base-stacking interactions to stabilize DNA duplexes. This property allows it to function as a "universal base" analogue, capable of pairing with all four natural DNA bases with little discrimination.

| Property | Data |

| Full Name | 5-nitroindolyl-2'-deoxyriboside |

| Abbreviation | This compound |

| Molecular Formula | C₁₃H₁₄N₂O₅ |

| Molecular Weight | 282.26 g/mol |

| Structure | A 5-nitroindole moiety linked to a 2'-deoxyribose sugar. |

| Key Features | Hydrophobic and aromatic; lacks hydrogen-bonding donors/acceptors for base pairing; stabilizes DNA duplexes through enhanced stacking interactions.[1] |

| Stability | When incorporated into DNA, it provides good stability, with only a slight reduction in the melting temperature (Tm) of the duplex.[1][2] |

Table 1: Chemical and Physical Properties of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, similar to the synthesis of other nucleoside analogues. A general protocol is outlined below, based on methodologies for related compounds.

Experimental Protocol: Synthesis of this compound

-

Preparation of the Glycosyl Donor: A protected 2-deoxyribose derivative, such as 1-chloro-3,5-di-O-toluoyl-2-deoxy-α-D-ribofuranose, is prepared. This serves as the sugar backbone for the nucleoside.

-

Glycosylation: 5-nitroindole is coupled with the protected 2-deoxyribose derivative. This reaction is typically carried out in an organic solvent like acetonitrile, using a base such as sodium hydride to facilitate the formation of the N-glycosidic bond.

-

Deprotection: The protecting groups on the sugar moiety (e.g., toluoyl groups) are removed. This is often achieved by treatment with a base, such as sodium methoxide in methanol.

-

Purification: The final product, this compound, is purified using chromatographic techniques, such as silica gel column chromatography, to yield the pure compound.

Mechanism of Action and Biological Activity

The biological significance of this compound lies in its ability to be converted intracellularly into its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). 5-NITP acts as a potent inhibitor of translesion DNA synthesis (TLS), a cellular mechanism that allows DNA replication to proceed across damaged DNA templates.

When used in combination with DNA-damaging chemotherapeutic agents such as temozolomide (TMZ), this compound potentiates their cytotoxic effects. TMZ methylates DNA, creating lesions that stall the replication fork. TLS polymerases are recruited to bypass these lesions, a process that can lead to drug resistance. 5-NITP is preferentially incorporated opposite these DNA lesions by certain TLS polymerases, but due to its unique structure, it terminates further DNA chain elongation. This leads to an accumulation of DNA strand breaks, cell cycle arrest in the S-phase, and ultimately, apoptosis.

Key Experimental Protocols

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound, alone or in combination with other agents, on cancer cell lines such as U87MG glioblastoma cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed U87MG cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound, temozolomide, or a combination of both. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the induction of apoptosis in cells treated with this compound and temozolomide.

Experimental Protocol: Apoptosis Assay

-

Cell Treatment: Culture and treat U87MG cells with this compound and/or temozolomide as described for the MTT assay.

-

Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells: Early apoptotic

-

Annexin V-positive, PI-positive cells: Late apoptotic/necrotic

-

Annexin V-negative, PI-negative cells: Live

-

Conclusion

This compound is a promising synthetic nucleoside with a unique mechanism of action that makes it a valuable candidate for combination cancer therapy. Its ability to inhibit translesion DNA synthesis and thereby potentiate the effects of DNA-damaging agents like temozolomide offers a potential strategy to overcome drug resistance in aggressive cancers such as glioblastoma. The experimental protocols and conceptual frameworks provided in this guide are intended to support further research and development of this and similar compounds for therapeutic applications.

References

An In-depth Technical Guide to the Synthesis and Purification of 5-Nitroindolyl-2'-deoxyriboside (5-NIdR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5-Nitroindolyl-2'-deoxyriboside (5-NIdR), a modified nucleoside with significant potential in cancer therapy. This compound acts as an inhibitor of translesion DNA synthesis, a pathway often exploited by cancer cells to tolerate DNA damage induced by chemotherapeutic agents. This guide details the chemical synthesis, purification protocols, and relevant data for researchers working on the development of novel anticancer therapeutics.

Synthesis of this compound

The synthesis of this compound is achieved through the glycosylation of 5-nitroindole with a protected deoxyribose sugar, followed by deprotection to yield the final product. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-5-nitro-1H-indole (this compound)

A common method for the synthesis of this compound involves the reaction of 5-nitroindole with an appropriately protected 2-deoxyribofuranosyl chloride.[1]

Step 1: Preparation of the 5-nitroindole anion

-

In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), suspend 5-nitroindole in anhydrous acetonitrile.

-

Cool the suspension in an ice bath.

-

Add sodium hydride (NaH) portion-wise to the suspension with stirring. The reaction mixture will be stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 5-nitroindole.

Step 2: Glycosylation

-

To the solution of the 5-nitroindole anion, add a solution of α-3,5-di-O-p-toluoyl-2-deoxyribofuranosyl chloride in anhydrous acetonitrile dropwise at room temperature.

-

Allow the reaction to stir at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification of the Protected Nucleoside

-

Once the reaction is complete, filter the solution to remove any inorganic salts.

-

Evaporate the filtrate under reduced pressure to obtain a crude residue.

-

Purify the residue by silica gel column chromatography to yield the protected nucleoside, 1-(3,5-di-O-p-toluoyl-2-deoxy-β-D-erythro-pentofuranosyl)-5-nitro-1H-indole.

Step 4: Deprotection

-

Dissolve the purified protected nucleoside in methanolic ammonia.

-

Stir the solution at room temperature overnight in a sealed vessel.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Purification of the crude this compound is critical to remove unreacted starting materials, by-products from the deprotection step, and any other impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity this compound.

Experimental Protocol: Reverse-Phase HPLC Purification

Reverse-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, can be effectively purified using a C18 column.

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile or DMSO. Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) or ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Detector: UV detector set at a wavelength appropriate for 5-nitroindole (e.g., 260 nm or 328 nm).

-

-

Gradient Elution: A linear gradient from a low to a high concentration of Mobile Phase B is typically used. An example gradient is as follows:

-

0-5 min: 5% B

-

5-25 min: 5% to 50% B

-

25-30 min: 50% to 95% B

-

30-35 min: 95% B

-

35-40 min: 95% to 5% B

-

40-45 min: 5% B (re-equilibration)

-

-

Fraction Collection: Collect the fractions corresponding to the major peak, which should be the this compound product.

-

Post-Purification Processing: Combine the pure fractions and remove the solvents by lyophilization (freeze-drying) to obtain the purified this compound as a solid.

Purification Workflow

Caption: Workflow for the purification of this compound.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its incorporation into DNA.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂O₅ | |

| Molecular Weight | 278.26 g/mol | |

| Appearance | White to beige powder | [2] |

| Purity (HPLC) | ≥98% | [2] |

| Solubility | DMSO: 2 mg/mL | [2] |

| Storage Temperature | -20°C to -10°C | [2] |

Table 2: Impact of this compound Incorporation on DNA Duplex Stability

The incorporation of this compound as a universal base can affect the thermal stability (melting temperature, Tₘ) of a DNA duplex.

| Oligonucleotide Sequence (17-mer) | Modification | Position of Modification | Unmodified Tₘ (°C) | Modified Tₘ (°C) | ΔTₘ (°C) |

| 5'-GTC GTC GAC GTC GAC GTC-3' | None | - | 72 | - | - |

| 5'-GTC GTC GAC GTC GAC GTX -3' | This compound | End | 72 | 70 | -2 |

| 5'-GTC GTC GAX GTC GAC GTC-3' | This compound | Middle | 72 | 67 | -5 |

Data synthesized from literature reports. The exact Tₘ values can vary based on buffer conditions and oligo concentration.[3]

Mechanism of Action: Inhibition of Translesion DNA Synthesis

This compound exerts its therapeutic effect by targeting translesion synthesis (TLS), a DNA damage tolerance mechanism. When cells are treated with DNA damaging agents like temozolomide (TMZ), they can form abasic sites and other lesions in their DNA. Specialized TLS polymerases can bypass these lesions, allowing the cell to continue replicating and survive, which contributes to drug resistance.

This compound is intracellularly converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). 5-NITP acts as a chain terminator when incorporated by TLS polymerases opposite DNA lesions. This terminates DNA synthesis and leads to an accumulation of DNA damage, ultimately triggering apoptosis in cancer cells.

Logical Relationship Diagram

Caption: Mechanism of this compound in inhibiting translesion synthesis.

This guide provides a foundational understanding of the synthesis, purification, and mechanism of action of this compound. Researchers can use this information to produce high-quality this compound for further investigation into its therapeutic potential.

References

The Core Mechanism of 5-Nitroindolyl-2'-deoxyriboside (5-NIdR) in DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 5-Nitroindolyl-2'-deoxyriboside (5-NIdR), a non-natural nucleoside with significant potential in cancer therapy, particularly in sensitizing tumors to DNA damaging agents. This document details its molecular interactions within the DNA replication machinery, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its mechanism and associated experimental workflows.

Core Mechanism of Action of this compound

5-Nitroindolyl-2'-deoxyriboside (this compound) is a synthetic nucleoside analog that exerts its primary therapeutic effect by disrupting DNA replication, specifically in the context of DNA damage. Its mechanism is multifaceted, involving cellular activation, selective incorporation into damaged DNA, and subsequent chain termination, leading to replication stress and apoptotic cell death.

Cellular Uptake and Activation

Following administration, this compound is transported into the cell where it undergoes phosphorylation by cellular kinases to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). This conversion to its active triphosphate form is a prerequisite for its interaction with DNA polymerases.

Synergistic Action with DNA Damaging Agents

This compound demonstrates potent synergistic cytotoxicity when used in combination with DNA alkylating agents such as temozolomide (TMZ). TMZ methylates DNA, leading to the formation of various DNA adducts. A significant portion of these adducts, such as N7-methylguanine, can spontaneously depurinate, creating abasic (apurinic/apyrimidinic or AP) sites. These abasic sites are non-instructional lesions that pose a significant challenge to the DNA replication machinery.

Targeting Translesion Synthesis (TLS)

When a high-fidelity replicative DNA polymerase encounters an abasic site, it stalls. To overcome this blockage and complete DNA replication, cells employ a specialized class of low-fidelity DNA polymerases known as translesion synthesis (TLS) polymerases. These TLS polymerases, which include DNA polymerase η (eta), ι (iota), and κ (kappa), have a more open active site that can accommodate distorted DNA templates and insert a nucleotide opposite the lesion.

Selective Incorporation and Chain Termination

The triphosphate form of this compound, 5-NITP, is an excellent substrate for TLS polymerases when they encounter an abasic site. In fact, 5-NITP is incorporated opposite an abasic site with a catalytic efficiency that is approximately 1,000-fold higher than that of the natural nucleotide dATP. This preferential incorporation is a key aspect of its selective action against cells with high levels of DNA damage.

Crucially, once incorporated, 5-NITP acts as a chain terminator. The presence of the nitro-indole moiety prevents the DNA polymerase from adding the next nucleotide, effectively halting the extension of the DNA strand.

Induction of Replication Stress and Apoptosis

The chain termination caused by the incorporation of 5-NITP leads to the stalling of replication forks. This accumulation of stalled forks triggers a cellular state known as replication stress, which is characterized by the presence of single-stranded DNA and the activation of DNA damage response pathways. If the damage is extensive and cannot be repaired, this prolonged replication stress leads to the accumulation of double-strand breaks, S-phase cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).

Quantitative Data on the Effects of this compound

The following table summarizes the available quantitative and qualitative data regarding the biochemical and cellular effects of this compound and its triphosphate form, 5-NITP.

| Parameter | Description | Value/Observation |

| 5-NITP Incorporation Efficiency | The relative efficiency of 5-NITP incorporation opposite an abasic site compared to the natural nucleotide dATP by TLS polymerases. | ~1,000-fold more efficient than dATP. |

| Inhibition Constants (Ki) for 5-NITP | The concentration of 5-NITP required to produce half-maximum inhibition of specific DNA polymerases. | Specific Ki values for individual human TLS polymerases are not available in the provided search results. |

| IC50 of this compound (Monotherapy) | The concentration of this compound that inhibits 50% of cancer cell growth when used alone. | This compound alone displays weak potency against brain cancer cells. Specific IC50 values are not detailed in the search results. |

| IC50 of this compound in Combination with Temozolomide (TMZ) | The concentration of this compound and TMZ that together inhibit 50% of cancer cell growth. | Sub-lethal doses of this compound and TMZ cause synergistic anti-cancer effects. Specific combined IC50 values are not provided in the search results. |

| Replication Fork Speed | The rate of DNA synthesis, typically measured in kilobases per minute (kb/min). | Treatment with agents that cause replication stress leads to a reduction in replication fork speed, observed as shortened DNA fiber tracts. Quantitative data on the specific reduction in kb/min caused by this compound is not available in the provided search results. |

| Apoptosis Induction | The level of programmed cell death induced by this compound in combination with TMZ. | Significantly higher levels of apoptosis are observed in cells treated with both this compound and TMZ compared to either agent alone. |

| Cell Cycle Arrest | The stage of the cell cycle at which cells accumulate after treatment. | Treatment with this compound and TMZ causes cancer cells to accumulate in the S-phase before undergoing apoptosis.[1] |

Experimental Protocols

DNA Fiber Analysis for Replication Fork Dynamics

This protocol is used to visualize and measure the dynamics of individual DNA replication forks at the single-molecule level.

Methodology:

-

Cell Culture and Labeling:

-

Plate cells at a density that allows for logarithmic growth.

-

Pulse-label the cells with a first thymidine analog, 5-Chloro-2'-deoxyuridine (CldU), at a concentration of 20-100 µM for 20-30 minutes. This will label the DNA synthesized during this period.

-

Wash the cells with pre-warmed media to remove the CldU.

-

Pulse-label the cells with a second thymidine analog, 5-Iodo-2'-deoxyuridine (IdU), at a concentration of 100-250 µM for 20-30 minutes. If investigating the effect of this compound, it can be added along with the IdU. This will label the DNA synthesized in the subsequent period.

-

-

Cell Lysis and DNA Spreading:

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend a small number of cells (e.g., 2,500 cells) in 2 µL of PBS on a microscope slide.

-

Add 7 µL of a lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) to the cell suspension.

-

Incubate for 2-5 minutes at room temperature to lyse the cells and release the DNA.

-

Tilt the slide at a 15-45 degree angle to allow the DNA to spread down the slide in a controlled manner.

-

-

Fixation and Denaturation:

-

Air-dry the slides completely.

-

Fix the DNA fibers in a 3:1 methanol:acetic acid solution for 10 minutes.

-

Air-dry the slides again.

-

Denature the DNA by incubating the slides in 2.5 M HCl for 30-60 minutes at room temperature.

-

Wash the slides extensively with PBS to neutralize the acid.

-

-

Immunostaining:

-

Block the slides with a blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20) for 1 hour.

-

Incubate with primary antibodies against CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the slides three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488) in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the slides three times with PBS and mount with an antifade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the DNA fibers using a fluorescence microscope.

-

Capture images of well-separated fibers.

-

Measure the length of the CldU (red) and IdU (green) tracts using image analysis software. The length in micrometers can be converted to kilobases (kb) using a conversion factor (e.g., 1 µm = 2.59 kb).

-

Replication fork speed is calculated by dividing the tract length (kb) by the labeling time (min).

-

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and treat with this compound, TMZ, the combination, or a vehicle control for the desired time period.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of a fluorescently conjugated Annexin V (e.g., FITC or APC) to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide (PI) staining solution.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry as soon as possible (within 1 hour).

-

Use unstained cells, cells stained only with Annexin V, and cells stained only with PI to set up compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in synergy with TMZ.

Experimental Workflow for DNA Fiber Analysis

Caption: Workflow for DNA Fiber Analysis.

References

The Early Discovery and Development of 5-Nitroindole Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel antiviral agents has led to the exploration of various nucleoside analogs that can interfere with viral replication. Among these, 5-nitroindole nucleosides have emerged as a promising class of compounds. Initially investigated for their properties as universal bases in molecular biology, their potential as antiviral agents has garnered significant attention. This technical guide provides an in-depth overview of the early discovery and development of 5-nitroindole nucleosides, focusing on their synthesis, biological activity, and mechanisms of action.

Early Discovery as a Universal Base

In the early 1990s, 5-nitroindole was identified as a superior "universal base" analog compared to its predecessor, 3-nitropyrrole. Universal bases are nucleotide analogs that can pair with all four natural DNA/RNA bases with little discrimination. Unlike natural bases that rely on hydrogen bonding, 5-nitroindole stabilizes the DNA duplex primarily through enhanced base-stacking interactions due to its larger aromatic surface area.[1] This property made it a valuable tool for various molecular biology applications, including degenerate PCR primers and probes for sequencing and studying protein-DNA interactions.[2]

Synthesis of 5-Nitroindole Nucleosides

The synthesis of 5-nitroindole nucleosides involves the coupling of the 5-nitroindole base with a protected sugar moiety, followed by deprotection and subsequent phosphorylation if the nucleotide form is desired.

Synthesis of 5-Nitroindole Base

One common method for synthesizing the 5-nitroindole base involves the nitration of an indole precursor. A laboratory-scale protocol is described as follows:

Experimental Protocol: Synthesis of 5-Nitroindole [3]

-

Nitration: To a solution of 2-sodium sulfonate-1-acetylindole (0.1 mol) in 100 ml of acetic acid in a 500 ml round-bottom flask, slowly add 19 ml of fuming nitric acid over 1 hour while maintaining the temperature at 12°C.

-

Quenching and Hydrolysis: After the reaction is complete, carefully pour the mixture into 250 ml of crushed ice. Subsequently, add 160 g of NaOH.

-

Heating and Isolation: Slowly raise the temperature to 70°C and maintain it for 20 hours.

-

Purification: Filter the resulting mixture, wash the solid with 2 x 100 ml of ice water, and dry to yield golden yellow crystals of 5-nitroindole. This method reports a yield of 90.1% with a purity of 98.5%.[3]

Synthesis of 5-Nitroindole Ribonucleoside and its Triphosphate

The synthesis of the 5-nitroindole ribonucleoside (compound 3 in the scheme below) and its subsequent phosphorylation to the triphosphate form (compound 5 ) is a key step in developing these molecules as antiviral agents. A representative reaction scheme is shown below.[4]

Reaction Scheme for the Synthesis of 5-Nitroindole Ribonucleoside and its Phosphorylated Analogs [4]

Caption: Synthesis of 5-nitroindole ribonucleoside and its phosphates.

Experimental Protocol: Synthesis of 5-Nitroindole Ribonucleoside (3) [4]

-

Chlorination of Ribose: Commercially available protected ribose (compound 9 ) is chlorinated using titanium tetrachloride (TiCl4) in dichloromethane (CH2Cl2).

-

Glycosylation: The resulting chlorinated ribose is then reacted with the sodium salt of 5-nitroindole (prepared by treating 5-nitroindole with sodium hydride) in acetonitrile (MeCN).

-

Deprotection: The protecting groups are removed by treating the product with ammonia in methanol (NH3/MeOH) in a sealed tube at 50°C to yield the 5-nitroindole ribonucleoside (compound 3 ).

Experimental Protocol: Synthesis of 5-Nitroindole Ribonucleoside Triphosphate (5) [4]

-

Phosphorylation: The 5-nitroindole ribonucleoside (3 ) is treated with phosphorus oxychloride (POCl3) in trimethyl phosphate ((CH3O)3P=O) in the presence of a proton sponge.

-

Pyrophosphate Addition: The resulting intermediate is then reacted with tributylammonium pyrophosphate in the presence of tributylamine (Bu3N) in dimethylformamide (DMF).

-

Hydrolysis: The reaction is quenched by hydrolysis with aqueous triethylammonium bicarbonate (TEAB) to yield the 5-nitroindole ribonucleoside triphosphate (5 ).

Synthesis of 5-Nitroindole-2'-Deoxyribonucleoside

The synthesis of the deoxyribo- analog follows a similar principle of glycosylation.

Experimental Protocol: Synthesis of 1-(2-deoxy-β-D-ribofuranosyl)-5-nitroindole [1]

-

Preparation of the Sodium Salt: 5-nitroindole is treated with an equivalent of sodium hydride in acetonitrile.

-

Glycosylation: A slight excess of α-3,5-di-O-p-toluoyl-2-deoxyribofuranosyl chloride is added to the solution of the sodium salt of 5-nitroindole.

-

Deprotection: The acyl protecting groups are removed with methanolic ammonia to give the free 2'-deoxyribonucleoside.

Antiviral Activity and Cytotoxicity

The antiviral potential of 5-nitroindole nucleosides has been primarily investigated against RNA viruses, with a notable study focusing on poliovirus. The proposed mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRP) and the induction of "lethal mutagenesis."[4][5]

Quantitative Antiviral Data

The following table summarizes the key quantitative data from the early studies on the antiviral activity of 5-nitroindole ribonucleoside triphosphate against poliovirus.

| Compound | Target Enzyme/Virus | Assay Type | Kd,app (μM) | kpol (s-1) | Ki (μM) | Antiviral Activity (HeLa cells) | Reference |

| 5-Nitroindole Ribonucleoside Triphosphate (5) | Poliovirus 3Dpol | Primer-extension (dsRNA) | 9.9 ± 1.5 | 0.00136 ± 0.00006 | 30 | Substantial reduction in viral titer at 1 mM | [4] |

| 5-Nitroindole Ribonucleoside Diphosphate (6) | Poliovirus 3Dpol | Stopped-flow kinetics | n.d. | n.d. | 50 | Not reported | [4] |

| Ribavirin Triphosphate (RTP) | Poliovirus 3Dpol | Primer-extension/Stopped-flow | 496 ± 21 | 0.014 ± 0.001 | 150 | Substantial reduction in viral titer, ~5-fold less active than 3 + sulconazole | [4] |

n.d. = not determined

The 5-nitroindole ribonucleoside triphosphate (5 ) was found to be a more potent inhibitor of poliovirus RdRP than ribavirin triphosphate (RTP), as indicated by its lower Ki value.[4] In cell culture, the 5-nitroindole ribonucleoside (3 ) demonstrated a significant reduction in poliovirus titer.[4] Notably, its antiviral activity was magnified when co-administered with the cytochrome P-450 inhibitor sulconazole, suggesting that the metabolism of the nitroindole base may influence its efficacy.[4]

Mechanism of Action

The antiviral effects of 5-nitroindole nucleosides are attributed to two primary mechanisms: inhibition of viral RNA-dependent RNA polymerase (RdRP) and lethal mutagenesis.

Inhibition of Viral RNA-Dependent RNA Polymerase

Once inside the cell, 5-nitroindole nucleosides are phosphorylated to their triphosphate form. This active form then acts as a competitive inhibitor of the viral RdRP, binding to the active site and hindering the incorporation of natural nucleotides into the growing viral RNA chain. This leads to a halt in viral replication.[4]

Caption: Inhibition of viral RdRP by 5-nitroindole nucleoside triphosphate.

Lethal Mutagenesis

As a universal base analog, 5-nitroindole triphosphate can be incorporated into the viral genome opposite any of the four natural bases.[4] This incorporation introduces mutations into the viral RNA. During subsequent rounds of replication, the incorporated 5-nitroindole can then template the insertion of any of the natural bases, leading to an accumulation of mutations. This process, known as "error catastrophe" or lethal mutagenesis, drives the viral population to extinction due to the loss of genetic integrity.[4][5]

Caption: The process of lethal mutagenesis induced by 5-nitroindole nucleosides.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field.

Primer-Extension Assay for RdRP Activity[4]

This assay measures the incorporation of nucleotides into an RNA template by a viral RdRP.

-

Reaction Mixture: Prepare a reaction mixture containing the viral RdRP (e.g., poliovirus 3Dpol), a symmetrical primer/template RNA duplex, and the necessary buffers and salts.

-

Initiation: Initiate the reaction by adding the 5-nitroindole ribonucleoside triphosphate or a natural nucleotide triphosphate.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C for poliovirus 3Dpol).

-

Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).

-

Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize by autoradiography if a radiolabeled primer is used.

Stopped-Flow Kinetic Analysis of RdRP Inhibition[4]

This technique is used to measure the kinetics of enzyme inhibition in real-time.

-

Fluorescent Probe: Utilize a primer/template RNA duplex containing a fluorescent probe, such as 2-aminopurine, which changes its fluorescence upon nucleotide incorporation.

-

Reaction Setup: In a stopped-flow instrument, rapidly mix the solution containing the RdRP and the fluorescent RNA duplex with a solution containing the natural nucleotide substrate and the inhibitor (e.g., 5-nitroindole ribonucleoside triphosphate).

-

Data Acquisition: Monitor the change in fluorescence over time.

-

Data Analysis: Fit the kinetic data to a competitive inhibition model to determine the inhibition constant (Ki).

Caption: General workflow for the evaluation of 5-nitroindole nucleosides.

Conclusion and Future Directions

The early research into 5-nitroindole nucleosides has laid a strong foundation for their development as a novel class of antiviral agents. Their dual mechanism of action, combining potent inhibition of viral RdRP with the induction of lethal mutagenesis, makes them particularly attractive candidates for combating RNA viruses. The initial studies on poliovirus have demonstrated their potential, but further research is warranted to explore their efficacy against a broader range of viruses. Future work should focus on optimizing the structure of 5-nitroindole nucleosides to enhance their antiviral activity and selectivity, as well as to improve their pharmacokinetic properties. Comprehensive studies to determine their IC50 and CC50 values against a panel of clinically relevant viruses are essential for advancing these promising compounds towards clinical applications.

References

- 1. Template-dependent inhibition of coronavirus RNA-dependent RNA polymerase by remdesivir reveals a second mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lethal mutagenesis of HIV with mutagenic nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. mdpi.com [mdpi.com]

- 5. Evolutionary safety of lethal mutagenesis driven by antiviral treatment | PLOS Biology [journals.plos.org]

Biophysical Characterization of 5-Nitro-2'-deoxyriboside in DNA Duplexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of 5-nitro-2'-deoxyriboside (5-NIdR), a non-canonical nucleoside analogue, when incorporated into DNA duplexes. This compound is of significant interest in molecular biology and drug development due to its unique characteristics as a universal base, primarily influencing duplex stability through enhanced base stacking interactions rather than hydrogen bonding. This document details the synthesis of the necessary phosphoramidite for its incorporation into oligonucleotides, provides a summary of its impact on DNA duplex thermodynamics, and outlines detailed experimental protocols for its characterization.

Introduction to 5-Nitro-2'-deoxyriboside (this compound)

5-Nitro-2'-deoxyriboside, often referred to as 5-nitroindole, is a synthetic analogue of natural nucleosides. Its defining feature is the 5-nitroindole moiety, a large, hydrophobic aromatic system. Unlike the canonical bases (adenine, guanine, cytosine, and thymine), this compound does not form specific hydrogen bonds with a complementary base. Instead, it stabilizes the DNA duplex by intercalating and stacking with adjacent base pairs. This property makes it a valuable tool as a "universal base" in applications such as degenerate primers for PCR and sequencing.[1][2]

Synthesis of this compound Phosphoramidite

The incorporation of this compound into synthetic oligonucleotides is achieved using standard phosphoramidite chemistry on an automated solid-phase synthesizer.[3][4] The key starting material is the 5'-dimethoxytrityl-2'-deoxy-5-nitroindole-ribofuranosyl,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. While detailed custom synthesis protocols can vary, the general approach follows established methods for nucleoside modification and phosphitylation. Commercial availability of the this compound phosphoramidite simplifies its use in routine oligonucleotide synthesis.[5]

Data Presentation: Thermodynamic Characterization

The incorporation of this compound into DNA structures has a measurable impact on their thermodynamic stability. The primary method for quantifying this is through UV thermal denaturation studies to determine the melting temperature (Tm), the temperature at which half of the duplex DNA has dissociated into single strands. From the Tm, thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation can be derived.

Studies on DNA hairpins containing 5-nitroindole have provided valuable insights into its energetic contributions. The following tables summarize key thermodynamic data from these studies.

Table 1: Melting Temperatures (Tm) of DNA Hairpins Containing 5-Nitroindole [6][7]

| Hairpin Construct | Tm (°C) |

| Control | 63.5 |

| N-A | 58.7 |

| N-N | 59.5 |

| T-N | 57.2 |

| T-N2-T | 66.2 |

| N4 | 67.8 |

| N represents 5-Nitroindole. Melting studies were conducted in a buffer containing 115 mM Na+. |

Table 2: Thermodynamic Parameters of DNA Hairpins Containing 5-Nitroindole (from Optical Melting) [6][7]

| Hairpin Construct | ΔH°vH (kcal/mol) | ΔS°vH (cal/mol·K) | ΔG°37 (kcal/mol) |

| Control | -49.2 | -133.2 | -9.6 |

| N-A | -42.8 | -115.4 | -7.0 |

| N-N | -44.5 | -120.3 | -7.2 |

| T-N | -41.3 | -111.4 | -6.6 |

| T-N2-T | -52.8 | -142.1 | -10.0 |

| N4 | -55.8 | -149.6 | -10.8 |

| vH denotes values derived from van't Hoff analysis of the melting curves. |

Table 3: Calorimetrically Determined Thermodynamic Parameters of DNA Hairpins Containing 5-Nitroindole [6][7]

| Hairpin Construct | ΔH°Cal (kcal/mol) | ΔS°Cal (cal/mol·K) | ΔG°37,Cal (kcal/mol) |

| Control | -28.1 | -72.2 | -9.6 |

| N-A | -23.4 | -59.0 | -7.0 |

| N-N | -24.4 | -62.1 | -7.2 |

| T-N | -22.3 | -56.0 | -6.6 |

| T-N2-T | -28.9 | -73.6 | -10.0 |

| N4 | -30.0 | -76.1 | -10.8 |

| Cal denotes values obtained from Differential Scanning Calorimetry (DSC). |

Structural Characterization of this compound in DNA Duplexes

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structural consequences of incorporating this compound into a DNA duplex. NMR studies have revealed that:

-

Stacking and Conformation: The 5-nitroindole moiety is well-stacked within the DNA double helix and adopts a standard anti conformation.[1][8]

-

No Hydrogen Bonding: As expected, there is no evidence of hydrogen bond formation between the 5-nitroindole base and the opposing nucleotide.[1]

-

Intercalation: The 5-nitroindole base intercalates between the opposing base and an adjacent Watson-Crick base pair.[1][8]

-

Dynamic Nature: Duplexes containing 5-nitroindole exist as a dynamic mixture of two different stacking configurations that exchange rapidly on the NMR chemical shift timescale. This dynamic behavior involves the opening of both the nitroindole and the opposing natural base towards the groove.[1][8]

-

Overall Duplex Integrity: Despite the presence of the non-canonical base, the overall B-form conformation of the DNA duplex is maintained.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate biophysical characterization of this compound-containing DNA duplexes.

Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general steps for synthesizing oligonucleotides containing this compound using an automated DNA synthesizer.[3][4][9]

-

Reagents:

-

This compound-CE Phosphoramidite (e.g., from Glen Research)[5]

-

Standard DNA phosphoramidites (dA, dC, dG, dT)

-

Solid support (e.g., Controlled Pore Glass - CPG)

-

Activator (e.g., 5-ethylthio-1H-tetrazole)

-

Oxidizing solution (Iodine/water/pyridine)

-

Capping reagents (Acetic anhydride and N-methylimidazole)

-

Deblocking solution (Trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

-

-

Procedure:

-

Synthesis: The synthesis is performed on an automated DNA synthesizer following the standard phosphoramidite cycle for each nucleotide addition in the 3' to 5' direction.

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.

-

Purification: The crude oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.

-

UV Thermal Denaturation (Tm) Analysis

This protocol describes the determination of the melting temperature of a DNA duplex containing this compound.[10]

-

Instrumentation: UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Sample Preparation:

-

Anneal the this compound-containing oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) by heating to 90°C for 5 minutes and then slowly cooling to room temperature.

-

Prepare samples at a known concentration (e.g., 1-10 µM) in quartz cuvettes.

-

-

Data Acquisition:

-

Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

-

-

Data Analysis:

-

Plot the absorbance versus temperature to obtain a melting curve.

-

The Tm is the temperature at the midpoint of the transition, which can be determined from the maximum of the first derivative of the melting curve.

-

Thermodynamic parameters (ΔH°, ΔS°) can be derived by analyzing the shape of the melting curve or by performing concentration-dependent Tm measurements and creating a van't Hoff plot.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the overall conformation of the DNA duplex and to detect any structural perturbations caused by the this compound modification.[7]

-

Instrumentation: CD spectropolarimeter with a temperature-controlled cell holder.

-

Sample Preparation: Prepare the annealed DNA duplex in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.2) in a quartz CD cuvette.

-

Data Acquisition:

-

Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature.

-

A characteristic B-form DNA spectrum shows a positive peak around 275 nm and a negative peak around 245 nm.

-

-

Data Analysis: Compare the CD spectrum of the this compound-containing duplex to that of an unmodified control duplex to identify any significant changes in the helical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution structural information on the this compound-containing DNA duplex in solution.[1][8]

-

Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).

-

Sample Preparation:

-

Synthesize and purify the oligonucleotide, potentially with 13C or 15N isotopic labeling for more detailed analysis.

-

Dissolve the annealed duplex in an NMR buffer (e.g., 10 mM phosphate buffer, pH 6.8, in 90% H2O/10% D2O).

-

-

Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy).

-

-

Data Analysis:

-

Assign the proton resonances to specific nucleotides in the sequence.

-

Use the through-space correlations from the NOESY spectra to determine internuclear distances.

-

These distance restraints are then used in computational modeling to generate a high-resolution 3D structure of the duplex.

-

Mandatory Visualizations

Caption: Experimental workflow for the biophysical characterization of this compound in DNA duplexes.

References

- 1. Solution structure and dynamics of DNA duplexes containing the universal base analogues 5-nitroindole and 5-nitroindole 3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfachemic.com [alfachemic.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. glenresearch.com [glenresearch.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Melting studies of short DNA hairpins containing the universal base 5-nitroindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solution structure and dynamics of DNA duplexes containing the universal base analogues 5-nitroindole and 5-nitroindole 3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

understanding the universal base properties of 5-NIdR

An In-Depth Technical Guide to the Universal Base Properties of 5-Nitro-1-(β-D-ribofuranosyl)indole (5-NIdR)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of a Universal Base

In the landscape of molecular biology and synthetic genetics, a "universal base" is a nucleoside analog that can be incorporated into DNA or RNA and pair with any of the canonical bases (Adenine, Guanine, Cytosine, and Thymine/Uracil) with minimal disruption to the duplex structure. These analogs are invaluable tools for a variety of applications, including degenerate PCR priming, sequencing, and the study of DNA-protein interactions.[1] The ideal universal base stabilizes the duplex primarily through non-specific interactions, such as base stacking, rather than specific hydrogen bonding patterns.[2]

5-Nitro-1-(β-D-ribofuranosyl)indole (this compound), the deoxyribonucleoside of 5-nitroindole, has emerged as one of the most effective and widely utilized universal base analogs.[1] Its superiority stems from its large, hydrophobic aromatic surface, which promotes strong stacking interactions within the DNA double helix, thereby compensating for the absence of hydrogen bonds.[3] This guide provides a comprehensive technical overview of the core properties of this compound, its mechanism of action, relevant quantitative data, and key experimental protocols for its study and application.

Core Properties and Mechanism of Universal Pairing

Unlike natural nucleobases that rely on a precise system of hydrogen bond donors and acceptors for pairing (Watson-Crick pairing), 5-nitroindole functions on a different principle. Its universal pairing capability is attributed to the following core properties:

-

Enhanced Base Stacking: The large aromatic surface area and hydrophobicity of the 5-nitroindole moiety lead to favorable π-stacking interactions with adjacent bases in the DNA duplex. These stacking forces are the primary source of duplex stabilization.[3]

-

Absence of Hydrogen Bonding: 5-nitroindole lacks the functional groups necessary to form hydrogen bonds with any of the four natural bases. This lack of specific interaction is crucial for its ability to pair indiscriminately.[2]

-

Structural Integration: Nuclear Magnetic Resonance (NMR) studies have demonstrated that 5-nitroindole is fully integrated and stacked within the DNA duplex, adopting a standard anti conformation that ensures good overlap with its neighbors and maintains the overall B-form DNA structure.[4] Instead of pairing directly, it effectively intercalates between the opposing base and an adjacent base pair.[4]

Comparative studies have shown that 5-nitroindole is superior to other universal base analogs, such as 3-nitropyrrole, as it is significantly less destabilizing to the DNA duplex, especially when multiple substitutions are made.[5]

Quantitative Data

Thermodynamic Stability

The effect of incorporating 5-nitroindole into DNA has been quantified using thermal melting studies and differential scanning calorimetry (DSC). The data reveals that while substitutions in the duplex stem can be destabilizing, incorporating 5-nitroindole into loop regions can enhance stability compared to a control hairpin.[6]

Table 1: Thermodynamic Parameters of DNA Hairpins Containing 5-Nitroindole Data from melting studies of DNA hairpins with a 6 bp stem and a four-base loop in buffer containing 115 mM Na⁺. "N" represents 5-Nitroindole.[1][6]

| Hairpin Construct (Loop/Stem) | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

| Control (TCTC loop) | 69.3 | -48.1 | -140.3 | -4.6 |

| NNNN (loop) | 74.3 | -46.5 | -133.4 | -6.8 |

| T-N-T-N (loop) | 71.0 | -45.1 | -130.3 | -6.5 |

| N-N (stem) | 65.0 | -42.5 | -125.7 | -4.0 |

| N-A (stem mismatch) | 64.0 | -41.0 | -121.5 | -3.8 |

| T-N (stem mismatch) | 62.1 | -38.9 | -115.8 | -3.6 |

DNA Polymerase Kinetics

The "universality" of this compound can be quantified by examining the kinetics of DNA polymerases as they interact with it. This involves two scenarios: 1) incorporation of a natural dNTP opposite a 5-nitroindole in the template strand, and 2) incorporation of 5-nitroindole triphosphate (5-NITP) opposite a natural base in the template.

Studies show that while 5-NITP acts as a universal nucleotide, being incorporated opposite all four natural bases with similar (though reduced) efficiencies, the reverse reaction is not as efficient.[2] Natural nucleotides are generally incorporated poorly opposite a templating 5-nitroindole.[2]

Table 2: Steady-State Kinetics of dNMP Incorporation Opposite this compound by Klenow Fragment (exo⁻) Data for single nucleotide incorporation opposite 5-Nitroindole (5-Ni) or Thymine (T) as a control.[5]

| Templating Base | Incoming dNTP | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) |

| 5-Ni | dATP | 0.0035 | 1.8 | 0.0019 |

| 5-Ni | dGTP | 0.0021 | 1.6 | 0.0013 |

| 5-Ni | dCTP | 0.0028 | 2.5 | 0.0011 |

| 5-Ni | dTTP | 0.0024 | 1.9 | 0.0013 |

| T (Control) | dATP | 0.45 | 0.28 | 1.6 |

Table 3: Steady-State Kinetics of 5-NITP Incorporation Opposite Natural Bases Data for incorporation by exonuclease-deficient bacteriophage T4 DNA polymerase.[7]

| Templating Base | Incoming NTP | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| A | 5-NITP | 0.03 | 1200 | 2.5 x 10¹ |

| G | 5-NITP | 0.02 | 1100 | 1.8 x 10¹ |

| C | 5-NITP | 0.06 | 1700 | 3.5 x 10¹ |

| T | 5-NITP | 0.03 | 1400 | 2.1 x 10¹ |

| Abasic Site | 5-NITP | 6.8 | 3200 | 2.1 x 10³ |

Therapeutic Application: Inhibition of Translesion Synthesis

Beyond its role as a universal base, this compound has shown significant promise as a therapeutic agent, particularly in oncology. When used in combination with DNA alkylating agents like temozolomide (TMZ), this compound acts as a potent sensitizer.

The mechanism involves the inhibition of translesion synthesis (TLS), a DNA damage tolerance pathway that cancer cells use to replicate past chemotherapy-induced lesions. The process is as follows:

-

DNA Damage: TMZ induces DNA lesions, such as O⁶-methylguanine.

-

Metabolic Activation: Inside the cell, this compound is phosphorylated to its triphosphate form, 5-NITP.

-

Polymerase Inhibition: During DNA replication, specialized TLS polymerases are recruited to bypass the TMZ-induced lesion. However, 5-NITP acts as a potent inhibitor of these polymerases.

-

Replication Fork Stall: The inability to bypass the lesion leads to a stalled replication fork, causing an accumulation of cells in the S-phase of the cell cycle.

-

DNA Breaks and Apoptosis: The stalled fork ultimately collapses, leading to double-strand DNA breaks and the induction of apoptosis (programmed cell death).

This synergistic action, where TMZ creates the damage and this compound prevents its repair or bypass, leads to complete tumor regression in preclinical models of glioblastoma.

References

- 1. Melting studies of short DNA hairpins containing the universal base 5-nitroindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Replication of a Universal Nucleobase Provides Unique Insight into the Role of Entropy During DNA Polymerization and Pyrophosphorolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Solution structure and dynamics of DNA duplexes containing the universal base analogues 5-nitroindole and 5-nitroindole 3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Role of 5-NIdR in Inhibiting Translesion DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of DNA Damage and the Role of Translesion Synthesis

DNA is constantly under assault from both endogenous and exogenous agents, leading to various forms of damage. To maintain genomic integrity, cells have evolved a complex network of DNA repair mechanisms. However, when the replication fork encounters a lesion that cannot be repaired in time, a DNA damage tolerance (DDT) pathway known as translesion synthesis (TLS) is activated.[1][2] TLS employs specialized, low-fidelity DNA polymerases to replicate across the damaged template, preventing replication fork collapse and cell death.[2][3]

While essential for cell survival, TLS is an error-prone process that can introduce mutations, contributing to genetic instability and the development of cancer.[1][3] Furthermore, cancer cells often exploit TLS to bypass DNA lesions induced by genotoxic chemotherapies, leading to drug resistance.[2][3] This makes the TLS pathway a compelling target for anticancer therapies.

A key player in TLS is the REV1 protein, a member of the Y-family of DNA polymerases.[1][4] REV1 has a dual function: it possesses dCMP transferase activity to bypass certain lesions and acts as a scaffold to recruit other TLS polymerases, such as POLη, POLι, POLκ, and POLζ, to the site of damage.[1][3][5] Given its central role, inhibiting REV1 and the broader TLS pathway has emerged as a promising strategy to enhance the efficacy of DNA-damaging cancer treatments.[2][6] This guide focuses on 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a non-natural nucleoside designed to inhibit translesion DNA synthesis.[7][8]

Mechanism of Action of this compound

This compound is a prodrug that, once inside the cell, is converted to its active triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[7][9] 5-NITP acts as a potent inhibitor of several human DNA polymerases involved in replicating damaged DNA.[7][8][9]

The primary mechanism of this compound is to act as a chain terminator during TLS.[7] When a DNA polymerase encounters a lesion, such as an abasic site generated by chemotherapeutic agents like temozolomide (TMZ), it may attempt to insert a nucleotide opposite the damage.[7] Biochemical studies have shown that 5-NITP is efficiently and selectively incorporated opposite abasic sites by multiple DNA polymerases, including both high-fidelity replicative polymerases (pol δ and pol ε) and specialized TLS polymerases (pol η and pol ι).[7] In fact, 5-NITP is utilized approximately 1,000-fold more efficiently than the natural nucleotide dATP at abasic sites.[7]

Despite its efficient incorporation, 5-NITP is refractory to further elongation.[7] Once incorporated, it blocks the polymerase from adding subsequent nucleotides, effectively terminating DNA synthesis. This leads to the stalling of the replication fork, the accumulation of single-strand DNA, and the activation of the DNA damage response, ultimately inducing apoptosis.[7][10] By inhibiting the bypass of chemotherapy-induced lesions, this compound prevents the mutagenic repair that can lead to drug resistance and sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents.[2][7]

Quantitative Analysis of this compound's Effects

The efficacy of this compound, both alone and in combination with DNA-damaging agents, has been quantified in various biochemical and cell-based assays. The data consistently demonstrates its ability to synergize with chemotherapies like temozolomide (TMZ).

| Parameter | Cell Line | Treatment | Value/Effect | Reference |

| Apoptosis Induction | U87 Glioblastoma | 100 µM TMZ | 4.2 ± 0.2% pATM positive cells | [7] |

| U87 Glioblastoma | 100 µg/mL this compound | 4.5 ± 0.2% pATM positive cells | [7] | |

| U87 Glioblastoma | 100 µM TMZ + 100 µg/mL this compound | 14.8 ± 0.5% pATM positive cells | [7] | |

| Double-Strand Breaks (DSBs) | U87 Glioblastoma | 100 µM TMZ | 1.1 ± 0.1% DSBs | [7] |

| U87 Glioblastoma | 100 µg/mL this compound | 1.1 ± 0.3% DSBs | [7] | |

| U87 Glioblastoma | 100 µM TMZ + 100 µg/mL this compound | 5.2 ± 0.3% DSBs | [7] | |

| Tumor Growth in vivo | Murine Xenograft (Glioblastoma) | TMZ alone | Delayed tumor growth | [7][10] |

| Murine Xenograft (Glioblastoma) | TMZ + this compound | Complete tumor regression | [7][9][10] | |

| Synergistic Cell Killing | Acute Lymphoblastic Leukemia (ALL) | TMZ + sub-lethal 3-Eth-5-NIdR | Synergistic increase in cell death | [11] |

| Abasic Site Increase | Cancer cells | TMZ + 3-Eth-5-NIdR | 35% increase in abasic sites | [12] |

Note: 3-Eth-5-NIdR is a derivative of this compound used in some studies, which functions via the same chain-termination mechanism.[11][12]

Key Experimental Methodologies

The characterization of this compound's activity relies on a combination of biochemical and cellular assays. Below are protocols for two fundamental experiments used to evaluate TLS inhibitors.

DNA Polymerase Inhibition Assay (Primer Extension Assay)

This biochemical assay directly measures the ability of a DNA polymerase to incorporate nucleotides opposite a specific DNA lesion and the inhibitory effect of an analog like 5-NITP.

Objective: To determine the efficiency of 5-NITP incorporation and its effect on chain elongation by a specific DNA polymerase.

Materials:

-

Purified human DNA polymerase (e.g., pol η, pol δ)

-

Oligonucleotide primer-template DNA construct containing a site-specific lesion (e.g., an abasic site analog)

-

Radiolabeled or fluorescently labeled primer

-

Natural dNTPs (dATP, dGTP, dCTP, dTTP)

-

5-NITP

-

Reaction buffer (containing MgCl₂, Tris-HCl, DTT, BSA)

-

Denaturing polyacrylamide gel

-

Phosphorimager or fluorescence scanner

Protocol:

-

Reaction Setup: Prepare reaction mixtures on ice. To the reaction buffer, add the primer-template DNA, the specific DNA polymerase, and the desired concentrations of dNTPs and/or 5-NITP.

-

Initiate Reaction: Transfer the reaction tubes to a 37°C water bath to start the reaction.

-

Time Course: Aliquots are taken at various time points (e.g., 0, 1, 2, 5, 10 minutes) and quenched by adding an equal volume of stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue).

-

Denaturation: Heat the quenched samples at 95°C for 5 minutes to denature the DNA.

-

Gel Electrophoresis: Load the samples onto a high-resolution denaturing polyacrylamide gel. Run the gel until the primer and extension products are well-separated.

-

Visualization: Dry the gel and expose it to a phosphor screen or scan on a fluorescence imager.

-

Analysis: Quantify the intensity of the bands corresponding to the unextended primer and the extension products. The product band representing 5-NITP incorporation followed by a halt in extension demonstrates chain termination. Kinetic parameters (k_cat, K_m) can be calculated to compare the efficiency of 5-NITP incorporation versus natural dNTPs.[7]

Cellular Apoptosis Assay (Flow Cytometry)

This cell-based assay is used to quantify the level of apoptosis (programmed cell death) induced by treatment with this compound in combination with a DNA-damaging agent.

Objective: To measure the synergistic effect of this compound and a chemotherapeutic agent (e.g., TMZ) on the induction of apoptosis in cancer cells.

Materials:

-

Cancer cell line (e.g., U87 glioblastoma)

-

Cell culture medium and supplements

-

This compound

-

DNA-damaging agent (e.g., Temozolomide)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Cell Seeding: Plate cancer cells in multi-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with vehicle (DMSO), this compound alone, TMZ alone, or a combination of this compound and TMZ for a specified period (e.g., 48-72 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

-

Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each treatment condition. A significant increase in the apoptotic population in the combination treatment compared to single agents indicates synergy.[10]

-

Cellular Effects and Therapeutic Potential

The inhibition of TLS by this compound translates into significant anti-cancer effects at the cellular and organismal level.

-

S-Phase Arrest: By blocking replication past DNA lesions, the combination of this compound and TMZ causes cancer cells to accumulate in the S-phase of the cell cycle before undergoing apoptosis.[10]

-

Increased DNA Damage Signaling: The treatment leads to a significant increase in markers of DNA damage and replication stress, such as phosphorylated ATM (pATM) and double-strand breaks (DSBs).[7]

-

Synergistic Cytotoxicity: this compound synergizes with DNA-alkylating agents like TMZ to increase apoptosis in tumor cells.[7][9] This synergistic effect allows for potentially lower, less toxic doses of the chemotherapeutic agent to be used.

-

Overcoming Chemoresistance: Since TLS is a major mechanism of resistance to DNA-damaging drugs, this compound has the potential to re-sensitize resistant tumors to therapy.[2]

-

In Vivo Efficacy: In preclinical murine xenograft models of glioblastoma, the combination of TMZ and this compound resulted in complete tumor regression, a dramatic improvement over the delayed growth seen with TMZ alone.[7][9][10]

-

Favorable Safety Profile: Importantly, exploratory toxicology studies have shown that high doses of this compound do not produce the side effects commonly associated with conventional nucleoside analogs, likely because its action is highly selective for the replication of damaged DNA.[7][9]

Conclusion

This compound represents a novel and promising strategy in cancer therapy. By selectively inhibiting the translesion synthesis pathway, it acts as a potent chemosensitizer, enhancing the efficacy of DNA-damaging agents like temozolomide. Its mechanism as a chain terminator that is preferentially incorporated at sites of DNA damage provides a clear biochemical basis for its synergistic effects. Preclinical data demonstrating complete tumor regression in glioblastoma models with a favorable safety profile underscores its significant therapeutic potential.[7][9] For drug development professionals, this compound and other TLS inhibitors offer a clear path toward overcoming chemoresistance and improving outcomes for patients with aggressive cancers.

References

- 1. Frontiers | REV1: A novel biomarker and potential therapeutic target for various cancers [frontiersin.org]

- 2. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Rev1-Polζ Translesion Synthesis Mutasome: Structure, Interactions and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Rev1 translesion synthesis polymerase has multiple distinct DNA binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rev1 promotes replication through UV lesions in conjunction with DNA polymerases η, ι, and κ but not DNA polymerase ζ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are REV1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]

- 11. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

The Nucleoside Analog 5-NIdR: A Potent Chain-Terminating Inhibitor of DNA Polymerase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of 5-Nitro-2'-deoxyuridine (5-NIdR) on DNA polymerase activity. This compound, a synthetic nucleoside analog, demonstrates significant potential as a therapeutic agent, particularly in oncology, by sensitizing cancer cells to DNA-damaging agents. This document details the molecular mechanism of action, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways and workflows involved.

Core Mechanism of Action: Chain Termination of Translesion Synthesis

This compound exerts its primary effect after intracellular conversion to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). 5-NITP functions as a potent inhibitor of several human DNA polymerases, with a particularly strong impact on those involved in translesion synthesis (TLS). TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass lesions in the DNA, a process often hijacked by cancer cells to survive chemotherapy.

The primary mechanism of action involves the following steps:

-

Cellular Uptake and Phosphorylation: this compound, as a nucleoside analog, is transported into the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form, 5-NITP.

-

Competition with Natural Nucleotides: 5-NITP acts as a substrate analog for DNA polymerases, competing with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the nascent DNA strand.

-

Preferential Incorporation at Lesion Sites: 5-NITP is efficiently and selectively incorporated opposite non-instructional DNA lesions, such as abasic sites. These sites are a common form of DNA damage induced by alkylating agents like temozolomide (TMZ).

-

Chain Termination: Upon incorporation, 5-NITP acts as a chain terminator because it lacks the necessary 3'-hydroxyl group for the formation of a phosphodiester bond with the subsequent nucleotide. This halts DNA synthesis.

-

Induction of DNA Damage Response and Apoptosis: The stalled replication forks and accumulation of single-strand DNA breaks trigger the DNA damage response (DDR) pathway, primarily through the activation of Ataxia Telangiectasia Mutated (ATM) kinase. This signaling cascade ultimately leads to cell cycle arrest in the S-phase and the induction of apoptosis.

By inhibiting TLS, this compound prevents cancer cells from repairing or tolerating the DNA damage caused by chemotherapeutic agents, thereby synergistically enhancing their cytotoxic effects.

Quantitative Data on this compound's Effect on DNA Polymerase Activity and Cell Viability

The inhibitory potential of this compound and its active form, 5-NITP, has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data regarding its efficiency of incorporation by DNA polymerases and its impact on the viability of glioblastoma cell lines, particularly in combination with temozolomide (TMZ).

Table 1: Kinetic Parameters for 5-NITP Incorporation by Human DNA Polymerase η

| Substrate | Template Base | kcat (s⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (s⁻¹µM⁻¹) |

| 5-NITP | Abasic Site | Data not available | Data not available | Reported to be ~1,000-fold more efficient than dATP |

| dATP | Abasic Site | Data not available | Data not available | Baseline |

Table 2: IC50 Values for Temozolomide (TMZ) in Human Glioblastoma Cell Lines

| Cell Line | Treatment Duration | Median IC50 (µM) | IC50 Range (µM) |

| U87 | 24 hours | 123.9 | 75.3 - 277.7[1] |

| U87 | 48 hours | 223.1 | 92.0 - 590.1[1] |

| U87 | 72 hours | 230.0 | 34.1 - 650.0[1] |

| U87MG | 72 hours | ~200 | Not specified[2] |

| A172 | 72 hours | ~200-400 | Not specified[2] |

| T98G | 72 hours | >400 | Not specified[2] |

Note: IC50 values for this compound as a single agent and Combination Index (CI) values for the synergistic effect with TMZ are not available in the public domain and would require dedicated experimental determination.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on DNA polymerase activity and cancer cell viability.

DNA Polymerase Chain Termination Assay

This assay is designed to measure the incorporation of 5-NITP and its chain-terminating effect on DNA synthesis by a specific DNA polymerase.

Materials:

-

Purified human DNA polymerase (e.g., DNA Polymerase η)

-

Custom synthesized oligonucleotides:

-

5'-fluorescently labeled primer

-

Template strand containing a site-specific abasic site analog (e.g., tetrahydrofuran)

-

-

5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP)

-

Natural dNTPs (dATP, dCTP, dGTP, dTTP) of high purity

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)

-

Stop Solution (95% formamide, 20 mM EDTA, loading dyes)

-

Denaturing polyacrylamide gel (15-20%)

-

Tris-Borate-EDTA (TBE) buffer

-

Fluorescence gel imager

Procedure:

-

Primer-Template Annealing:

-

Mix the fluorescently labeled primer and the template containing the abasic site in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).

-

Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

-

-

Reaction Setup:

-

Prepare reaction mixtures in separate tubes on ice. A typical 20 µL reaction would include:

-

Reaction Buffer (1X final concentration)

-

Annealed primer-template DNA (e.g., 100 nM final concentration)

-

DNA Polymerase (e.g., 10 nM final concentration)

-

Varying concentrations of 5-NITP or dATP (e.g., 0.1, 1, 10, 100 µM)

-

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the DNA polymerase to the reaction mixtures.

-

Incubate at the optimal temperature for the polymerase (e.g., 37°C) for a defined time course (e.g., 5, 15, 30 minutes).

-

-

Termination:

-

Stop the reactions by adding an equal volume of Stop Solution.

-

-

Denaturation and Electrophoresis:

-

Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel in TBE buffer until the desired separation of DNA fragments is achieved.

-

-

Visualization and Analysis:

-

Visualize the fluorescently labeled DNA fragments using a gel imager.

-

The appearance of a band corresponding to the size of the primer plus the incorporated 5-NITP, with no further extension, indicates chain termination. The intensity of this band relative to the unextended primer can be quantified to determine the efficiency of incorporation.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound and/or TMZ.

Materials:

-

Human glioblastoma cell lines (e.g., U87, A172, SW1088)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Temozolomide (TMZ)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding:

-